SN-38-CO-Dmeda tfa

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

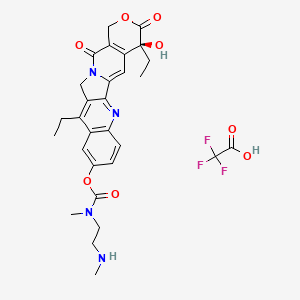

C29H31F3N4O8 |

|---|---|

分子量 |

620.6 g/mol |

IUPAC 名称 |

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] N-methyl-N-[2-(methylamino)ethyl]carbamate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C27H30N4O6.C2HF3O2/c1-5-16-17-11-15(37-26(34)30(4)10-9-28-3)7-8-21(17)29-23-18(16)13-31-22(23)12-20-19(24(31)32)14-36-25(33)27(20,35)6-2;3-2(4,5)1(6)7/h7-8,11-12,28,35H,5-6,9-10,13-14H2,1-4H3;(H,6,7)/t27-;/m0./s1 |

InChI 键 |

OPVMUGFXGHURAV-YCBFMBTMSA-N |

手性 SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N(C)CCNC.C(=O)(C(F)(F)F)O |

规范 SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N(C)CCNC.C(=O)(C(F)(F)F)O |

产品来源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide to SN-38-CO-Dmeda TFA: A Core Intermediate for Antibody-Drug Conjugates

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological context of SN-38-CO-Dmeda TFA, a key intermediate in the development of advanced antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.

Core Chemical Properties

This compound is a derivative of SN-38, the highly potent active metabolite of the chemotherapy drug irinotecan. This intermediate is specifically designed for conjugation to linker molecules in the synthesis of ADCs, such as LND1035.[1] The incorporation of a dimethylethylenediamine (Dmeda) linker provides a reactive amine handle for further chemical modification, while the trifluoroacetate (B77799) (TFA) salt form aids in its stability and handling.

Physicochemical Data

| Property | Value | Source |

| Chemical Name | This compound | MedChemExpress, AbMole |

| CAS Number | 1224601-17-5 | [2][3] |

| Molecular Formula | C29H31F3N4O8 | [2][3] |

| Molecular Weight | 620.57 g/mol | [2][3] |

| Appearance | Light yellow to yellow solid | MedChemExpress |

| Solubility | Soluble in DMSO at 100 mg/mL (requires sonication) | [2][3] |

| Storage | Store at 4°C, protected from light and under nitrogen. For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month. | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound involves the derivatization of the 10-hydroxyl group of SN-38 to form a carbamate (B1207046) linkage with a protected N,N'-dimethylethylenediamine moiety. The following represents a generalized experimental protocol based on the synthesis of similar SN-38 carbamate derivatives and information gleaned from the patent for LND1035 (CN113583086A).

Representative Synthesis of a Boc-Protected SN-38-Diamine Intermediate

This protocol is a representative example for the synthesis of a protected precursor to SN-38-CO-Dmeda.

Materials:

-

SN-38

-

Boc-N,N'-dimethylethylenediamine (Boc-Dmeda)

-

Triethylamine (B128534) (TEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Methyl tert-butyl ether (MTBE)

-

Silica (B1680970) gel for column chromatography

Step 1: Formation of the Carbamoyl Chloride (in situ)

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-Dmeda and triethylamine in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of triphosgene in anhydrous THF to the reaction mixture.

-

Stir the reaction at 0°C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Reaction with SN-38

-

To the solution from Step 1, add a solution of SN-38 and pyridine in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction for the consumption of SN-38 by TLC or HPLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected SN-38-CO-Dmeda.

Step 3: Boc Deprotection to Yield this compound

-

Dissolve the purified Boc-protected intermediate in dichloromethane.

-

Add trifluoroacetic acid dropwise at 0°C.

-

Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC or HPLC.

-

Once the reaction is complete, concentrate the solution under reduced pressure.

-

Add methyl tert-butyl ether to precipitate the product.

-

Filter the solid, wash with cold methyl tert-butyl ether, and dry under vacuum to obtain this compound as a solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| 1H NMR | Signals corresponding to the protons of the SN-38 backbone, the ethyl group, the Dmeda linker, and the absence of the Boc protecting group. |

| Mass Spectrometry | The expected molecular ion peak for the free base (C27H28N4O6) and/or the protonated molecule. |

| HPLC | A single major peak indicating the purity of the compound. |

Mechanism of Action and Signaling Pathway of the SN-38 Payload

This compound serves as a precursor to the cytotoxic payload of an ADC. Once the ADC is internalized by a target cancer cell and the linker is cleaved, the released SN-38 exerts its potent anti-cancer activity.

SN-38 is a topoisomerase I inhibitor. Topoisomerase I is a nuclear enzyme crucial for DNA replication and transcription, as it relieves torsional stress by creating transient single-strand breaks in the DNA. SN-38 intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of the single-strand break. When a DNA replication fork collides with this stabilized ternary complex, it leads to the formation of a lethal double-strand DNA break. This extensive DNA damage triggers cell cycle arrest, primarily in the S-phase, and ultimately initiates apoptosis (programmed cell death).

The signaling cascade initiated by SN-38-induced DNA damage is complex and involves key tumor suppressor pathways.

Experimental and Logical Workflows

The synthesis of an ADC using this compound follows a structured workflow, from the preparation of the drug-linker to the final purified conjugate.

Conclusion

This compound is a critical building block in the construction of next-generation antibody-drug conjugates. Its chemical properties are tailored for efficient and stable linkage to ADC linker systems. The potent cytotoxic mechanism of its SN-38 payload, acting through the inhibition of topoisomerase I and induction of apoptosis, makes it a highly effective anti-cancer agent. The protocols and workflows described herein provide a foundational understanding for the synthesis and utilization of this important intermediate in the development of targeted cancer therapies. Further research and development in linker technology and conjugation strategies will continue to enhance the therapeutic potential of ADCs based on this potent payload.

References

An In-depth Technical Guide on the Core Mechanism of Action of SN-38-CO-Dmeda tfa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of SN-38-CO-Dmeda tfa, an intermediate utilized in the synthesis of advanced antibody-drug conjugates (ADCs) for targeted cancer therapy. This document details the molecular action of the active payload, SN-38, the role of the linker system, and the overarching strategy for selective tumor cell eradication. It includes a compilation of relevant quantitative data, detailed experimental protocols, and visualizations of key pathways and processes.

Introduction to SN-38 and its Prodrug Strategy

SN-38, or 7-ethyl-10-hydroxycamptothecin, is a potent topoisomerase I inhibitor and the active metabolite of the chemotherapy drug irinotecan.[1] Its clinical utility as a standalone agent is hampered by poor aqueous solubility and instability of its active lactone ring at physiological pH.[2] To overcome these limitations, SN-38 is increasingly being employed as a payload in ADCs. This strategy involves conjugating SN-38 to a monoclonal antibody (mAb) via a linker, enabling targeted delivery to tumor cells that overexpress a specific antigen.

This compound is a key intermediate in the synthesis of such ADCs, specifically for an antibody-conjugated drug designated as LND1035.[3] The "CO" likely refers to a carbonyl group, while "Dmeda" signifies a N,N'-dimethylethylenediamine linker. The trifluoroacetate (B77799) (tfa) salt form is common in peptide and small molecule synthesis. This intermediate represents the SN-38 payload pre-functionalized with a linker component, ready for conjugation to an antibody.

Core Mechanism of Action

The mechanism of action of an ADC derived from this compound is a multi-step process designed for maximal tumor cell killing with minimal systemic toxicity.

-

Targeted Binding and Internalization: The mAb component of the ADC selectively binds to a tumor-specific antigen on the cancer cell surface. This binding triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC-antigen complex into the cell.

-

Lysosomal Trafficking and Payload Release: Once inside the cell, the ADC is trafficked to the lysosome. The acidic environment and the presence of specific enzymes, such as Cathepsin B, within the lysosome cleave the linker, liberating the active SN-38 payload.[4][5] The Dmeda linker is part of a self-immolative system that facilitates the efficient release of unmodified SN-38.

-

Topoisomerase I Inhibition: The released SN-38 then diffuses into the nucleus and exerts its cytotoxic effect by inhibiting topoisomerase I.[2] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription.

-

Induction of Apoptosis: SN-38 stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of single-strand breaks.[2] When the DNA replication fork collides with this stabilized complex, it leads to the formation of irreversible double-strand DNA breaks. This extensive DNA damage triggers cell cycle arrest, primarily in the S-phase, and ultimately initiates programmed cell death (apoptosis).[2]

Quantitative Data

The following tables summarize key quantitative data for SN-38 and representative SN-38-based ADCs.

Table 1: In Vitro Cytotoxicity of SN-38

| Cell Line | Cancer Type | IC50 (nM)[6] |

| SKOV-3 | Ovarian Cancer | 10.7 |

| BT474 HerDR | Breast Cancer | 7.3 |

| MDA-MB-231 | Breast Cancer | 38.9 |

| MCF-7 | Breast Cancer | 14.4 |

Table 2: In Vitro Cytotoxicity of a Representative SN-38 ADC (Mil40-11)

| Cell Line | Cancer Type | IC50 (nM)[6] |

| SKOV-3 | Ovarian Cancer | >1000 |

| BT474 HerDR | Breast Cancer | 5.5 |

Table 3: Stability of a Representative SN-38 ADC (Mil40-11)

| Matrix | Half-life (t1/2)[6] |

| Human Plasma | >10 days |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the development and characterization of SN-38 ADCs.

Synthesis of a Cathepsin B-Cleavable SN-38 Linker

A representative synthesis of a linker-payload conjugate involves the following steps, adapted from Zou et al., 2021[6]:

-

Protection of SN-38: The 10-hydroxyl group of SN-38 is protected, for example, with a Boc group, to allow for specific modification at the 20-hydroxyl position.

-

Linker Attachment: The protected SN-38 is reacted with a pre-synthesized linker containing a maleimide (B117702) group for antibody conjugation, a Cathepsin B-cleavable dipeptide (e.g., valine-citrulline), and a self-immolative spacer (e.g., p-aminobenzyl alcohol).

-

Deprotection: The protecting group on the 10-hydroxyl of SN-38 is removed using trifluoroacetic acid (TFA).[7]

-

Purification: The final linker-payload conjugate is purified using flash chromatography.

Antibody-Drug Conjugation

-

Antibody Reduction: The monoclonal antibody is partially reduced to expose free sulfhydryl groups on cysteine residues.

-

Conjugation: The purified SN-38-linker is added to the reduced antibody solution. The maleimide group on the linker reacts with the free sulfhydryl groups on the antibody to form a stable thioether bond.

-

Purification: The resulting ADC is purified using size-exclusion chromatography to remove unconjugated linker-payload and aggregated antibody.

In Vitro SN-38 Release Assay

-

Incubation: The ADC is incubated in a buffer at 37°C containing Cathepsin B.

-

Sampling: Aliquots are taken at various time points.

-

Analysis: The samples are analyzed by HPLC or fluorescence spectroscopy to quantify the amount of released SN-38.[4]

In Vitro Cytotoxicity Assay

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are treated with serial dilutions of the ADC, free SN-38, or a control antibody.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Visualizations

Signaling Pathways and Mechanisms

Caption: Mechanism of action of a SN-38 antibody-drug conjugate.

Experimental Workflow for ADC Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of a SN-38 ADC.

Logical Relationship of the Linker System

Caption: Logical flow of SN-38 release from a cleavable linker system.

References

- 1. Cathepsin B-Cleavable Cyclopeptidic Chemotherapeutic Prodrugs | MDPI [mdpi.com]

- 2. Design, synthesis, and biological evaluation of cathepsin B cleavage albumin-binding SN38 prodrug in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abmole.com [abmole.com]

- 4. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SN-38-CO-Dmeda TFA: A Key Intermediate in Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of SN-38-CO-Dmeda TFA, focusing on its role as a critical intermediate in the synthesis of advanced antibody-drug conjugates (ADCs) for targeted cancer therapy. The document elucidates the mechanism of action of its parent compound, SN-38, presents relevant quantitative data, outlines experimental protocols, and visualizes key pathways and processes.

Introduction to SN-38 and its Significance in Oncology

SN-38, or 7-ethyl-10-hydroxycamptothecin, is a potent topoisomerase I inhibitor and the active metabolite of the clinically approved anticancer drug irinotecan (B1672180) (CPT-11).[1][2] Irinotecan itself is a prodrug that undergoes enzymatic conversion in the body to the highly cytotoxic SN-38.[2] In vitro studies have demonstrated that SN-38 is 100 to 1,000 times more potent than irinotecan.[1][3][4]

Despite its potent anti-tumor activity, the clinical utility of free SN-38 is hampered by its poor water solubility and instability at physiological pH.[5][6] To overcome these limitations, various drug delivery systems and derivatization strategies have been explored, with a significant focus on the development of ADCs. ADCs utilize monoclonal antibodies to selectively deliver potent cytotoxic agents like SN-38 to tumor cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.

The Role of this compound

This compound is a key intermediate specifically designed for the synthesis of SN-38-based ADCs.[7][8] The "CO-Dmeda" portion of the molecule represents a linker, a crucial component of ADCs that connects the cytotoxic payload (SN-38) to the antibody. The trifluoroacetic acid (TFA) salt form aids in the stability and handling of the compound during synthesis. This intermediate is instrumental in the production of antibody-conjugated drugs like LND1035.[7][8]

Key Features of this compound:

-

Reactive Handle: The linker component provides a reactive functional group for conjugation to a monoclonal antibody.

-

Payload Delivery: It facilitates the covalent attachment of the highly potent SN-38 to a targeting antibody.

-

Controlled Synthesis: As a stable intermediate, it allows for a more controlled and reproducible manufacturing process for ADCs.

Mechanism of Action: SN-38 as a Topoisomerase I Inhibitor

The primary mechanism of action of SN-38 is the inhibition of DNA topoisomerase I.[2] Topoisomerase I is a nuclear enzyme responsible for relaxing DNA supercoils during replication and transcription by creating transient single-strand breaks.[2][9]

The following diagram illustrates the signaling pathway of SN-38-induced cell death:

As depicted, SN-38 binds to and stabilizes the transient complex formed between topoisomerase I and DNA.[2] This stabilization prevents the re-ligation of the single-strand break, and the collision of the replication fork with this stabilized complex leads to the formation of lethal double-strand DNA breaks.[10] The accumulation of these breaks triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death).[2]

Quantitative Data

The cytotoxic activity of SN-38 and its derivatives is typically evaluated by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines.

| Compound/Formulation | Cell Line | IC50 (nM) | Reference |

| SN-38 | MCF7 (Breast Cancer) | 0.37 µM (370 nM) | [4] |

| Folate-modified SN38-targeted liposomes | MCF7 (Breast Cancer) | 0.11 µM (110 nM) | [4] |

| SN-38 | Various Tumor Cell Lines | In the nanomolar range | [1] |

Experimental Protocols

The synthesis of an SN-38-based ADC is a multi-step process that involves the antibody, the linker-payload intermediate (this compound), and the final conjugation reaction.

Objective: To determine the IC50 of an SN-38 conjugate in a cancer cell line.

Materials:

-

Cancer cell line (e.g., HT-29 human colon adenocarcinoma)

-

Complete cell culture medium

-

SN-38 conjugate (and free SN-38 as a control)

-

96-well plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the SN-38 conjugate and free SN-38. Add the compounds to the respective wells. Include untreated cells as a negative control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

This compound is a vital chemical entity in the field of oncology drug development. While not a therapeutic agent itself, its role as a stable, reactive intermediate enables the creation of sophisticated and highly targeted cancer therapies in the form of antibody-drug conjugates. The potent cytotoxic mechanism of its parent compound, SN-38, combined with the specificity of monoclonal antibodies, offers a promising strategy for improving treatment outcomes for cancer patients. Further research and development utilizing such intermediates will continue to drive innovation in precision medicine.

References

- 1. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Single protein encapsulated SN38 for tumor-targeting treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Structural Modification Endows Small-Molecular SN38 Derivatives with Multifaceted Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. abmole.com [abmole.com]

- 9. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]

- 10. Topoisomerase-I inhibitor SN-38 can induce DNA damage and chromosomal aberrations independent from DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to SN-38-CO-Dmeda TFA for Antibody-Drug Conjugate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm-shifting approach in oncology, combining the target specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. SN-38, the active metabolite of irinotecan, is a highly potent topoisomerase I inhibitor, demonstrating cytotoxic effects that are up to 1,000 times greater than its parent drug.[1] However, the clinical application of free SN-38 is hampered by its poor solubility and systemic toxicity. The development of SN-38-based ADCs offers a promising strategy to mitigate these challenges by ensuring targeted delivery to cancer cells, thereby widening its therapeutic window.

This technical guide focuses on SN-38-CO-Dmeda TFA, a specialized linker-payload combination designed for ADC synthesis. "SN-38-CO-Dmeda" refers to SN-38 attached to a linker likely containing N,N'-dimethylethylenediamine (DMEDA), and "TFA" indicates that it is a trifluoroacetic acid salt, a common counterion for purification and stability. This document provides a comprehensive overview of its synthesis, mechanism of action, and the generation of ADCs, supported by quantitative data from analogous SN-38 ADCs, detailed experimental protocols, and visualizations of key biological and experimental pathways. While specific data for ADCs constructed with this compound is limited in publicly available literature, this guide leverages established principles of SN-38 ADC development to provide a thorough and practical resource. This compound is noted as an intermediate in the synthesis of the antibody-drug conjugate LND1035.

Mechanism of Action of SN-38

SN-38 exerts its potent anticancer effects by inhibiting topoisomerase I, a nuclear enzyme crucial for relieving torsional stress in DNA during replication and transcription.[2] The mechanism unfolds as follows:

-

Topoisomerase I Inhibition: Topoisomerase I creates transient single-strand breaks in the DNA, allowing it to unwind.

-

Stabilization of the Cleavable Complex: SN-38 intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of the DNA strand.[3]

-

Induction of DNA Double-Strand Breaks: When a DNA replication fork encounters this stabilized complex, it leads to the formation of irreversible double-strand DNA breaks.[3]

-

Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers cell cycle arrest, primarily in the S and G2 phases, and ultimately initiates programmed cell death (apoptosis) through various signaling pathways.[4]

The downstream signaling cascade leading to apoptosis involves the activation of key tumor suppressor proteins and pro-apoptotic factors.

Quantitative Data on SN-38 and SN-38 ADCs

The efficacy of SN-38 and ADCs derived from it has been quantified in numerous studies. The following tables summarize key in vitro cytotoxicity and in vivo efficacy data for various SN-38 constructs.

Table 1: In Vitro Cytotoxicity of SN-38 and Representative SN-38 ADCs

| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |

| SKOV-3 | Ovarian (HER2-positive) | SN-38 | 10.7 | [5] |

| SKOV-3 | Ovarian (HER2-positive) | Mil40-SN-38 ADC (DAR ~3.7) | 86.3 - 320.8 | [5] |

| BT474 HerDR | Breast (HER2-positive) | SN-38 | 7.3 | [5] |

| BT474 HerDR | Breast (HER2-positive) | Mil40-SN-38 ADC (DAR ~3.7) | 14.5 - 235.6 | [5] |

| MDA-MB-231 | Breast (HER2-negative) | SN-38 | 38.9 | [5] |

| MCF-7 | Breast (HER2-negative) | SN-38 | 14.4 | [5] |

| HCT116 | Colon | SN-38 | 6.4 | [6] |

| HT-29 | Colon | SN-38 | 80 | [6] |

| OCUM-2M | Gastric | SN-38 | 6.4 | [6] |

| OCUM-8 | Gastric | SN-38 | 2.6 | [6] |

| MCF-7 | Breast | SN-38 Nanocrystals | 31 | [7] |

| HepG2 | Liver | SN-38 Nanocrystals | 76 | [7] |

Table 2: In Vivo Efficacy of Representative SN-38 ADCs

| ADC | Xenograft Model | Cancer Type | Dosing Regimen (SN-38 equivalent) | Outcome | Reference |

| hRS7-SN-38 | Calu-3 | Non-small cell lung | 4 injections, q4d | Significant antitumor effects, with tumor regressions observed. | [8] |

| hRS7-SN-38 | Capan-1 | Pancreatic | Not specified | Significant antitumor effects. | [8] |

| hRS7-SN-38 | BxPC-3 | Pancreatic | Not specified | Significant antitumor effects. | [8] |

| hRS7-SN-38 | COLO 205 | Colorectal | Not specified | Significant antitumor effects. | [8] |

| Sacituzumab Govitecan | Not specified | Not specified | 28-fold less mole-equivalent of SN-38 compared to irinotecan | 20-fold to 136-fold increase in tumor SN-38 concentration vs. Irinotecan. | [9] |

| OEG-SN38-ADC | SKOV-3 | Ovarian | 10 mg/kg, q2d x 6, i.v. | Significantly repressed tumor growth. | [8] |

Experimental Protocols

The synthesis of an SN-38 ADC involves a multi-step process, including the preparation of the SN-38 linker-payload, modification of the antibody, conjugation, and purification.

General Workflow for SN-38 ADC Synthesis

The following diagram illustrates a typical workflow for the synthesis of an SN-38 ADC via cysteine-based conjugation.

Protocol 1: Synthesis of an Activated SN-38 Linker (Representative)

This protocol describes a general method for synthesizing a maleimide-activated SN-38 linker, analogous to what might be used with a diamine like DMEDA.

Materials:

-

SN-38

-

Bromo-functionalized linker precursor with a terminal carboxylic acid

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

6-Maleimidohexanoic acid N-hydroxysuccinimide ester

-

N,N'-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Attachment of Linker to SN-38:

-

Dissolve the bromo-functionalized linker precursor in anhydrous DMF.

-

Add SN-38 and cesium carbonate to the solution.

-

Stir the reaction at room temperature for 10 hours.[2]

-

Purify the resulting SN-38-linker conjugate using flash chromatography.

-

-

Activation with Maleimide (B117702):

-

Dissolve the purified SN-38-linker in anhydrous DMF.

-

Add 6-Maleimidohexanoic acid N-hydroxysuccinimide ester and DIPEA.

-

Stir the reaction overnight at room temperature.[10]

-

Purify the maleimide-activated SN-38 linker by flash chromatography.

-

-

TFA Salt Formation (if required):

-

If a TFA salt is desired for stability or handling, the purified linker can be treated with a solution of TFA in a suitable solvent like dichloromethane, followed by precipitation or evaporation.

-

Protocol 2: Cysteine-Based Antibody Conjugation

This protocol outlines the conjugation of a maleimide-activated SN-38 linker to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Maleimide-activated SN-38 linker dissolved in an organic co-solvent (e.g., DMSO)

-

Reaction Buffer (e.g., PBS with EDTA, degassed)

-

Quenching solution (e.g., N-acetylcysteine)

-

Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

-

Antibody Reduction:

-

Prepare the antibody solution at a concentration of approximately 2 mg/mL in the reaction buffer.

-

Add a calculated molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds.

-

Incubate at 37°C for 1 hour.[11]

-

Cool the antibody-TCEP mixture on ice for 5 minutes.[11]

-

Remove excess TCEP by buffer exchange into fresh, degassed reaction buffer using a desalting column.

-

-

Conjugation Reaction:

-

Quenching:

-

Purification:

-

Purify the SN-38 ADC from the unconjugated drug-linker and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with PBS.[1]

-

Collect the fractions corresponding to the monomeric ADC.

-

Protocol 3: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination:

-

The average number of drug molecules conjugated to each antibody can be determined using Hydrophobic Interaction Chromatography (HIC)-HPLC or UV-Vis spectroscopy.

2. Purity and Aggregation Analysis:

-

Assess the purity and the presence of aggregates using Size Exclusion Chromatography (SEC)-HPLC.

3. Identity and Integrity Confirmation:

-

Confirm the molecular weight and integrity of the ADC using mass spectrometry.

Conclusion

This compound represents a promising linker-payload for the development of next-generation antibody-drug conjugates. By leveraging the potent cytotoxic activity of SN-38 and a carefully designed linker system, it is possible to create highly effective and targeted cancer therapies. The protocols and data presented in this guide, based on extensive research into SN-38 ADCs, provide a solid foundation for researchers and drug developers working in this exciting field. Further investigation into the specific properties of ADCs synthesized with this compound will be crucial for its clinical translation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]

- 4. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. broadpharm.com [broadpharm.com]

SN-38-CO-Dmeda tfa linker chemistry explained

An In-depth Technical Guide to the Core Chemistry of the SN-38-CO-Dmeda TFA Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the chemistry, synthesis, and theoretical application of the this compound linker, a critical component in the development of antibody-drug conjugates (ADCs). SN-38, the highly potent active metabolite of irinotecan, is a topoisomerase I inhibitor.[1] Its efficacy as a chemotherapeutic agent is often limited by its poor solubility.[2] The this compound linker is designed to facilitate the conjugation of SN-38 to a monoclonal antibody, thereby improving its targeted delivery to cancer cells. This guide will cover the chemical structure, a plausible synthetic pathway, and the experimental protocols necessary for its creation.

Chemical Structure and Components

The this compound linker is comprised of three key components:

-

SN-38: The cytotoxic payload.

-

Carbonyl (CO) Group: A simple and effective linking moiety.

-

N,N'-Dimethylethylenediamine (Dmeda): A spacer that facilitates conjugation.

-

Trifluoroacetic Acid (TFA): Forms a salt with the linker-payload conjugate, enhancing its stability and solubility during synthesis and storage.[3]

The "CO-Dmeda" portion forms the linker that is attached to the SN-38 payload. The resulting conjugate is an intermediate product for synthesizing antibody-conjugated drugs like LND1035.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C29H31F3N4O8 | [4] |

| Molecular Weight | 620.57 g/mol | [4] |

| CAS Number | 1224601-17-5 | [4] |

| Appearance | Solid | [4] |

| Solubility (25°C) | DMSO: 100 mg/mL (requires ultrasonic treatment) | [4] |

| Storage Conditions | 4°C, protect from light, sealed | [4] |

Proposed Synthetic Pathway

The synthesis of the this compound linker can be conceptualized as a multi-step process involving the activation of a carboxylic acid, its conjugation to Dmeda, and the subsequent attachment of this linker to the SN-38 payload.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of the this compound linker, based on established principles of organic and bioconjugation chemistry.

Synthesis of the Activated Linker

This step involves the activation of a suitable carboxylic acid precursor and its subsequent reaction with N,N'-Dimethylethylenediamine (Dmeda).

Materials:

-

Carboxylic Acid Precursor (e.g., a bifunctional linker with a terminal carboxyl group)

-

N,N'-Dimethylethylenediamine (Dmeda)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica (B1680970) Gel for Column Chromatography

Protocol:

-

Dissolve the carboxylic acid precursor (1.0 eq) and NHS (1.1 eq) in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add EDC (1.2 eq) portion-wise to the solution and stir for 4 hours at room temperature.

-

In a separate flask, dissolve Dmeda (1.5 eq) in anhydrous DMF.

-

Slowly add the activated carboxylic acid solution to the Dmeda solution at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the activated linker.

Conjugation of the Activated Linker to SN-38

This step involves the reaction of the activated linker with the hydroxyl group of SN-38.

Materials:

-

Activated Linker from step 3.1

-

SN-38

-

Anhydrous Dimethylformamide (DMF)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Saturated Ammonium (B1175870) Chloride Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for Column Chromatography

Protocol:

-

Dissolve SN-38 (1.0 eq) and the activated linker (1.2 eq) in anhydrous DMF.

-

Add DMAP (0.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield SN-38-CO-Dmeda.

TFA Salt Formation

This final step involves the formation of the trifluoroacetic acid salt of the SN-38-CO-Dmeda conjugate to improve its stability and handling.

Materials:

-

SN-38-CO-Dmeda from step 3.2

-

Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Diethyl Ether

Protocol:

-

Dissolve the purified SN-38-CO-Dmeda in a minimal amount of DCM.

-

Add a solution of TFA (1.1 eq) in DCM dropwise to the SN-38-CO-Dmeda solution at 0°C.

-

Stir the mixture for 1 hour at room temperature.

-

Precipitate the product by adding cold diethyl ether.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the this compound salt.

Signaling Pathway of SN-38

SN-38 exerts its cytotoxic effects by inhibiting topoisomerase I, a key enzyme in DNA replication and repair. The following diagram illustrates the mechanism of action of SN-38.

Caption: Mechanism of action of SN-38.

Conclusion

The this compound linker represents a crucial advancement in the field of antibody-drug conjugates, enabling the targeted delivery of the potent anticancer agent SN-38. The synthetic protocols outlined in this guide, while based on established chemical principles, provide a solid foundation for the development and optimization of this and similar linker-payload systems. Further research and development in linker technology will continue to enhance the therapeutic potential of ADCs in oncology.

References

- 1. SN-38 - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]

- 3. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 4. abmole.com [abmole.com]

- 5. medchemexpress.com [medchemexpress.com]

The Critical Lactone-Carboxylate Equilibrium

An In-depth Technical Guide on the Stability of the SN-38 Lactone Ring

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the physicochemical stability of the E-ring lactone of SN-38 (7-ethyl-10-hydroxycamptothecin), the highly potent active metabolite of the anticancer drug irinotecan (B1672180). A thorough understanding of the factors governing the stability of this lactone is critical for the successful formulation, analytical development, and clinical application of SN-38-based therapeutics. The cytotoxic activity of SN-38 is intrinsically linked to the closed-ring lactone form, which is the active species that inhibits topoisomerase I.[1]

SN-38 exists in a reversible, pH-dependent equilibrium between its biologically active lactone form and an inactive, open-ring carboxylate form.[1][2] The integrity of the α-hydroxy-lactone ring is essential for its ability to stabilize the topoisomerase I-DNA cleavage complex, which leads to double-strand DNA breaks and subsequent cancer cell apoptosis.[1]

Under acidic conditions (pH ≤ 4.5), the equilibrium strongly favors the closed, active lactone structure.[3][4] However, at physiological pH (7.4) and under basic conditions, the lactone ring is susceptible to hydrolysis, opening to form the water-soluble but pharmacologically inactive carboxylate species.[5][6] This conversion significantly reduces the therapeutic efficacy of the drug.[4]

Factors Governing Lactone Ring Stability

The primary degradation pathway for SN-38 under physiological conditions is the reversible hydrolysis of the lactone ring. The rate and extent of this conversion are influenced by several key factors.

Effect of pH

The pH of the environment is the most critical determinant of SN-38's structural form. The lactone is stable in acidic media, but its hydrolysis is rapid as the pH increases towards neutral and alkaline values.

| pH Value | Predominant Form | Stability Characteristics | Reference(s) |

| ≤ 4.5 | Lactone (>90%) | The lactone ring is stable. | [3][4][6] |

| ~6.0 | Mixed | Hydrolysis to the carboxylate form begins. | [7] |

| 7.4 | Equilibrium | A dynamic equilibrium exists, but the inactive carboxylate form is favored. The lactone form is unstable. | [4][6][8] |

| > 9.0 | Carboxylate (>90%) | The lactone ring is completely hydrolyzed to the carboxylate form. | [3][4] |

Influence of Temperature

Temperature affects the kinetics of the hydrolysis and lactonization reactions. Elevated temperatures accelerate the rate at which equilibrium is reached.[8] For analytical and storage purposes, maintaining low temperatures is crucial to minimize degradation.

| Condition | Stability Finding | Reference(s) |

| Room Temp. or 37°C | Unstable for periods longer than 20 hours. | [9][10] |

| 4°C | Stable for up to one month in certain matrices. | [10] |

| -80°C | Stable for at least 8 weeks. | [10] |

Impact of Biological Matrices

In a biological environment such as human plasma, the stability of the SN-38 lactone is further complicated by interactions with plasma proteins.

-

Human Serum Albumin (HSA): HSA has been shown to influence the lactone-carboxylate equilibrium. Studies suggest that HSA can prevent the hydrolysis of the SN-38 lactone to a greater extent than bovine serum albumin (BSA), indicating a stabilizing interaction due to a higher binding affinity for the lactone form.[11] This interaction is significant, as in vivo studies in patients have shown that SN-38 is predominantly present as the active lactone, with the lactone form accounting for approximately 64% of the total SN-38 area under the plasma concentration-time curve.[12][13]

-

Enzymes: Plasma esterases and other enzymes can contribute to the degradation of the compound.[9]

Stability in Different Media

The stability of the SN-38 lactone varies significantly between simple buffer solutions and more complex biological or formulation matrices.

| Medium | Incubation Conditions | % Lactone Remaining | Reference(s) |

| PBS (pH 7.4) | 12 hours at 37°C | 11.3% | [4] |

| SN-38 Nanocrystals in PBS (pH 7.4) | 12 hours at 37°C | 52.1% - 73.6% | [4] |

| Cubosomal Formulation | 10 days at 25°C | >85% | [14] |

| Human Plasma (in vivo) | Steady State | ~50% - 64% | [15] |

Mechanism of Action and the Role of Stability

SN-38 exerts its cytotoxic effect by inhibiting topoisomerase I. This action is dependent on the lactone ring, which intercalates into the DNA-enzyme complex, preventing the re-ligation of the DNA strand. The resulting stabilized "cleavage complex" leads to fatal double-strand breaks during DNA replication. The hydrolysis of the lactone to the carboxylate form abrogates this activity.

Experimental Protocols

Accurate quantification of the lactone and carboxylate forms of SN-38 requires meticulous sample handling and a validated analytical method to prevent interconversion during processing and analysis.

Recommended Sample Handling Protocol for Biological Matrices

To preserve the in vivo lactone-carboxylate ratio, the following steps are critical.[9][10][16]

-

Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA) and immediately place them on ice to halt enzymatic activity and slow hydrolysis.

-

Plasma Separation: Within one hour, centrifuge the blood at a low temperature (e.g., 4°C) to separate the plasma.

-

Acidification: Immediately transfer the plasma supernatant to a new tube and acidify to a pH between 4 and 5 by adding a small volume of an appropriate acid (e.g., 1M formic acid). This step effectively "locks" the equilibrium by preventing further hydrolysis of the lactone.

-

Storage: Aliquot the acidified plasma into single-use cryovials and store them at -80°C until analysis to ensure long-term stability. Avoid repeated freeze-thaw cycles.

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (HPLC) method is standard for the simultaneous determination of SN-38 lactone and carboxylate.

-

Objective: To separate and quantify the lactone and carboxylate forms of SN-38 in a given matrix.

-

Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a fluorescence detector for high sensitivity or a UV detector.[1][16][17]

-

Chromatographic Conditions:

-

Column: C18, e.g., 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient or isocratic elution using an acidic aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH adjusted to be acidic) and an organic modifier like acetonitrile (B52724) or methanol (B129727).[16][17] Maintaining an acidic pH in the mobile phase is crucial to prevent on-column conversion.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Controlled, e.g., 30°C or 40°C.

-

-

Detection:

-

Sample Preparation: Thaw frozen acidified samples on ice. Perform protein precipitation with ice-cold acetonitrile or methanol (often containing an internal standard like camptothecin). Centrifuge at high speed at 4°C. The resulting supernatant can be injected directly or after evaporation and reconstitution in the mobile phase.

Conclusion

The stability of the SN-38 lactone ring is a multifaceted challenge governed primarily by pH, temperature, and interactions with biological components like albumin. The reversible hydrolysis to its inactive carboxylate form at physiological pH is the principal barrier to its clinical development and a critical variable in preclinical research. Advanced formulation strategies, such as encapsulation in nanoparticles, liposomes, or cyclodextrins, offer promising avenues to protect the lactone ring, enhance stability, and improve drug delivery.[3][7] For all researchers in this field, employing rigorous, validated protocols for sample handling and analysis is paramount to generating accurate and reproducible data that truly reflects the in vivo state of this potent anticancer agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SN38-loaded <100 nm targeted liposomes for improving poor solubility and minimizing burst release and toxicity: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SN-38-Cyclodextrin Complexation and Its Influence on the Solubility, Stability, and In Vitro Anticancer Activity Against Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic Studies of the Hydrolysis and Lactonization of Camptothecin and Its Derivatives, CPT-11 and SN-38, in Aqueous Solution [jstage.jst.go.jp]

- 9. benchchem.com [benchchem.com]

- 10. Quantitative Determination of Irinotecan and the Metabolite SN-38 by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry in Different Regions of Multicellular Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Kinetics of the in vivo interconversion of the carboxylate and lactone forms of irinotecan (CPT-11) and of its metabolite SN-38 in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Clinical pharmacokinetics of irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jfda-online.com [jfda-online.com]

- 18. researchgate.net [researchgate.net]

SN-38 Derivatives for Targeted Cancer Therapy: A Technical Guide

Introduction

SN-38, the active metabolite of the chemotherapeutic agent irinotecan (B1672180), is a potent topoisomerase I inhibitor with 100 to 1000 times more cytotoxic activity than its parent drug.[1][2][[“]] Its mechanism of action involves trapping the topoisomerase I-DNA cleavage complex, which leads to double-strand DNA breaks during replication and ultimately triggers apoptosis in rapidly dividing cancer cells.[4][5][6] Despite its high potency, the clinical application of SN-38 as a standalone agent is severely limited by its poor aqueous solubility, instability of the active lactone ring at physiological pH, and significant systemic toxicity, including myelosuppression and severe diarrhea.[7][8][9]

To overcome these limitations and harness the therapeutic potential of SN-38, various targeted delivery strategies have been developed. These approaches aim to improve the drug's pharmacokinetic profile, enhance its accumulation in tumor tissue, and minimize off-target toxicity. This technical guide provides an in-depth overview of the core strategies for developing SN-38 derivatives—including antibody-drug conjugates (ADCs), nanoparticle-based systems, and prodrugs—for targeted cancer therapy. It details the underlying mechanisms, summarizes key quantitative data, provides exemplary experimental protocols, and visualizes critical pathways and workflows.

Core Concept: Mechanism of Action of SN-38

SN-38 exerts its anticancer effect by inhibiting DNA topoisomerase I (Topo I).[4] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[6] SN-38 intercalates into the DNA-Topo I complex, stabilizing it and preventing the re-ligation of the DNA strand.[4][5] When a replication fork collides with this stabilized ternary complex, it results in a permanent, lethal double-strand DNA break. This DNA damage activates cell cycle checkpoints, leading to S-phase arrest and the initiation of apoptosis, primarily through caspase-3 and PARP cleavage pathways.[5][10][11]

Strategies for Targeted Delivery of SN-38

The primary challenge in SN-38 therapy is delivering the potent payload specifically to cancer cells. The main strategies involve conjugation to a targeting moiety (ADCs), encapsulation within a nanocarrier, or modification into a prodrug that is activated at the tumor site.

Antibody-Drug Conjugates (ADCs)

ADCs utilize monoclonal antibodies to selectively deliver cytotoxic agents to tumors expressing a specific surface antigen. Sacituzumab govitecan (Trodelvy®) is a clinically approved ADC that consists of an anti-TROP-2 antibody conjugated to SN-38 via a hydrolyzable linker.[12][13] This approach enhances the therapeutic window by concentrating SN-38 at the tumor site. The drug-to-antibody ratio (DAR) is a critical parameter, with a typical DAR for SN-38 ADCs being around 7-8:1 to maximize payload delivery.[12][14]

Nanoparticle-Based Delivery Systems

Nanocarriers can improve SN-38's solubility and stability, and they can accumulate in tumors through the enhanced permeability and retention (EPR) effect.

-

Liposomal Nanoparticles : Lipophilic SN-38 prodrugs, such as SN38-PA, can be encapsulated in liposomes with high efficiency (>99%), improving plasma half-life and tumor accumulation.[15]

-

Polymeric Nanoparticles : Polymeric micelles and nanoparticles, such as those based on PEGylated dendrimers (DEP® platform) or polylactic acid (PLA), can encapsulate SN-38 or have it chemically conjugated.[16][17][18] These formulations avoid the need for hepatic conversion from irinotecan and can achieve high drug loading.[17]

-

Protein Nanoparticles : Albumin-based nanoparticles (e.g., HSA-PLA) leverage the reversible lactone-carboxylate equilibrium of SN-38 to achieve high drug loading (up to 19% w/w) and have demonstrated superior antitumor efficacy compared to irinotecan.[19][20]

Prodrug Strategies

Prodrugs are inactive precursors that are converted to the active drug (SN-38) under specific conditions, often prevalent in the tumor microenvironment.

-

Enzyme-Cleavable Prodrugs : A notable example is Mal-glu-SN38, an albumin-binding prodrug designed to be cleaved by β-glucuronidase, an enzyme often overexpressed in tumors, to release SN-38.[21]

-

Stimuli-Responsive Prodrugs : Disulfide bonds can be incorporated into SN-38 derivatives to create prodrugs that release the active agent in the highly reductive environment of tumor cells (high glutathione (B108866) levels).[22]

Quantitative Data Analysis

The efficacy and characteristics of SN-38 derivatives are quantified through various in vitro and in vivo assays. The following tables summarize key data from published studies.

Table 1: In Vitro Cytotoxicity (IC50) of SN-38 Formulations

| Formulation | Cancer Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| SN-38 (Free Drug) | Various Human Cancer Lines | 1.0 - 6.0 | [12] |

| HSA-PLA (SN-38) Nanoparticles | Multiple Cancer Lines | 0.5 - 194 | [19] |

| NLC-SN38 (Lipid Nanocapsules) | U87MG Glioblastoma (72h) | 60 (as µg/mL) | [1] |

| Free SN-38 | U87MG Glioblastoma (72h) | 380 (as µg/mL) | [1] |

| Biotin-SN38-VPA Conjugate | HeLa (Cervical Cancer) | ~1,500 | [23] |

| Irinotecan | HeLa (Cervical Cancer) | ~10,000 |[23] |

Table 2: In Vivo Efficacy of SN-38 Derivatives

| Derivative/Formulation | Animal Model | Dose | Outcome (Tumor Growth Inhibition) | Reference |

|---|---|---|---|---|

| SN38-PA Liposome (B1194612) | S180 Xenograft | 10 mg/kg (SN-38 equiv.) | 1.61 times more effective than CPT-11 | [15] |

| SN38-PC-LNs (Lipid Nanoparticles) | N/A | 8 mg/kg | 71.80% inhibition | [1] |

| Irinotecan (CPT-11) | N/A | 8 mg/kg | 48.56% inhibition | [1] |

| BN-MOA | Colorectal Cancer PDX | 40 mg/kg | Superior inhibition vs. Irinotecan | [7][24] |

| Mal-glu-SN38 (Prodrug) | N/A | Multiple doses | Tumor reduction or disappearance | [21] |

| SN38-TOA Nanoparticles | Neuroblastoma Xenograft | 10 mg/kg | Significantly extended survival vs. CPT-11 |[25] |

Table 3: Physicochemical Properties of SN-38 Formulations

| Formulation | Key Property | Value | Reference |

|---|---|---|---|

| Sacituzumab govitecan (ADC) | Drug-to-Antibody Ratio (DAR) | 7-8:1 | [12][14] |

| HSA-PLA Nanoparticles | Drug Loading (w/w) | 19% | [19] |

| SN38-PA Liposomes | Entrapment Efficiency | ~99% | [15] |

| SN38-PA Liposomes | Particle Size | ~80 nm | [15] |

| SN-38 Nanocrystals (A) | Particle Size | ~230 nm | [26] |

| IOH-NPs (SN-38/FdUMP) | Total Drug Load (w/w) | 63% |[27] |

Experimental Protocols

Detailed methodologies are crucial for the development and evaluation of SN-38 derivatives. The following are representative protocols synthesized from the literature.

Protocol 1: Synthesis of an SN-38-Linker for ADC Conjugation

This protocol describes the synthesis of a generic SN-38-linker with a terminal NHS ester for subsequent conjugation to an antibody.[11]

Materials:

-

SN-38

-

Bromo-functionalized linker precursor with a terminal carboxylic acid

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

N,N'-Disuccinimidyl carbonate (DSC)

-

N,N'-Diisopropylethylamine (DIPEA)

-

Flash chromatography system

Procedure:

-

Linker Attachment: Dissolve SN-38 and a bromo-functionalized linker precursor in anhydrous DMF. Add cesium carbonate as a base to facilitate the ether linkage formation at the 10-hydroxyl position of SN-38.

-

Stir the reaction mixture at room temperature for 10-12 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction and purify the SN-38-linker conjugate using flash chromatography.

-

NHS Ester Activation: Dissolve the purified SN-38-linker in anhydrous DMF.

-

Add N,N'-Disuccinimidyl carbonate (DSC) and a non-nucleophilic base such as DIPEA to activate the terminal carboxylic acid of the linker.

-

Stir the reaction at room temperature for 4-6 hours.

-

Purify the final SN-38-linker-NHS ester product by flash chromatography. The product should be stored under inert gas at -20°C.[28]

Protocol 2: Preparation of SN-38 Loaded Albumin-Based Nanoparticles

This protocol is based on the encapsulation of SN-38 into human serum albumin-polylactic acid (HSA-PLA) nanoparticles, leveraging its pH-dependent solubility.[19][20]

Materials:

-

SN-38

-

Sodium hydroxide (B78521) (NaOH)

-

HSA-PLA polymer

-

Hydrochloric acid (HCl)

-

Probe sonicator

-

Dialysis system

Procedure:

-

SN-38 Solubilization: Dissolve SN-38 in an alkaline methanol solution (e.g., 0.22% w/v NaOH in methanol). This converts the water-insoluble lactone form to the more soluble carboxylate form.

-

Encapsulation: Prepare a solution of the HSA-PLA polymer. Add the SN-38 carboxylate solution to the polymer solution.

-

Emulsify the mixture using a probe sonicator to form nanoparticles encapsulating the SN-38 carboxylate.

-

Lactone Reversion: Acidify the nanoparticle suspension with HCl. This converts the encapsulated SN-38 carboxylate back to its active lactone form.

-

Purification: Purify the SN-38-loaded nanoparticles and remove unencapsulated drug using a method like dialysis against a suitable buffer.

-

Characterization: Characterize the nanoparticles for size (Dynamic Light Scattering), drug loading (HPLC after nanoparticle dissolution), and morphology (TEM).

Protocol 3: In Vivo Xenograft Mouse Model for Efficacy Study

This protocol outlines a general procedure for assessing the antitumor efficacy of an SN-38 derivative in a subcutaneous tumor model.[7][25]

Materials:

-

Immunocompromised mice (e.g., NSG or Nude mice)

-

Human cancer cell line (e.g., SW620 for colon cancer)

-

Matrigel (optional)

-

SN-38 derivative formulation

-

Control vehicles (e.g., saline, empty nanoparticles)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volumes 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).

-

Animal Grouping: Randomize mice into treatment and control groups (n=5-10 mice per group).

-

Treatment Administration: Administer the SN-38 derivative via a clinically relevant route (e.g., intravenous tail vein injection). The dosing schedule will be specific to the formulation (e.g., 10 mg/kg, twice weekly for 4 weeks).[25] Control groups receive the vehicle or a standard-of-care drug like irinotecan.

-

Efficacy Assessment: Continue monitoring tumor volume, body weight (as a measure of toxicity), and overall animal health.

-

Endpoint Analysis: The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include median survival time. Mice are usually euthanized when tumors reach a predetermined maximum size (e.g., 2000 mm³) or show signs of excessive morbidity.[25] The tumor growth inhibition rate is calculated at the end of the study.

The development of SN-38 derivatives for targeted cancer therapy represents a highly successful strategy for transforming a potent but problematic cytotoxic agent into a viable and, in some cases, clinically approved therapeutic. By leveraging antibody-drug conjugates, advanced nanoparticle platforms, and innovative prodrug designs, researchers have effectively addressed the inherent challenges of SN-38's solubility and toxicity. The quantitative data consistently demonstrate that these targeted approaches lead to superior in vitro potency and in vivo efficacy compared to both free SN-38 and its parent drug, irinotecan. The continued refinement of linker technologies, targeting ligands, and formulation strategies promises to further expand the therapeutic applications of SN-38, offering new hope for patients with a wide range of solid tumors.

References

- 1. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Self-Associating SN-38-Conjugated Poly(ethylene oxide)-Poly(ester) Micelles for Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. What is the mechanism of Irinotecan? [synapse.patsnap.com]

- 7. Therapeutic Responses to Two New SN-38 Derivatives in Colorectal Cancer Patient-Derived Xenografts and Respective 3D In Vitro Cultures | Anticancer Research [ar.iiarjournals.org]

- 8. bioengineer.org [bioengineer.org]

- 9. Structural Modification Endows Small-Molecular SN38 Derivatives with Multifaceted Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]

- 14. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel SN38 derivative-based liposome as anticancer prodrug: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. "Sweet tooth"-oriented SN38 prodrug delivery nanoplatform for targeted gastric cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Home [starpharma.com]

- 19. Albumin-based nanoparticles encapsulating SN-38 demonstrate superior antitumor efficacy compared to irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. SN38-based albumin-binding prodrug for efficient targeted cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Disulfide Bond-Based SN38 Prodrug Nanoassemblies with High Drug Loading and Reduction-Triggered Drug Release for Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Therapeutic Responses to Two New SN-38 Derivatives in Colorectal Cancer Patient-Derived Xenografts and Respective 3D In Vitro Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. aacrjournals.org [aacrjournals.org]

- 26. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. High-load nanoparticles with a chemotherapeutic SN-38/FdUMP drug cocktail - Nanoscale (RSC Publishing) DOI:10.1039/D4NR01403K [pubs.rsc.org]

- 28. medchemexpress.com [medchemexpress.com]

The Role of SN-38 in Topoisomerase I Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms and cellular consequences of topoisomerase I inhibition by SN-38, the active metabolite of the chemotherapeutic agent irinotecan (B1672180). It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in oncology drug development.

Introduction to SN-38 and Topoisomerase I

SN-38, or 7-ethyl-10-hydroxycamptothecin, is a potent anti-neoplastic agent that exerts its cytotoxic effects by targeting DNA topoisomerase I (Top1).[1][2] Top1 is a critical nuclear enzyme responsible for relaxing supercoiled DNA, a process essential for DNA replication, transcription, and recombination.[2][3] By inducing transient single-strand breaks in the DNA backbone, Top1 allows the DNA to unwind before resealing the break.[4] SN-38 is the active metabolite of the prodrug irinotecan (CPT-11) and is estimated to be 100 to 1000 times more potent than its parent compound.[5][6]

Mechanism of Action: The Ternary Complex

The primary mechanism of action of SN-38 involves the stabilization of the covalent complex formed between topoisomerase I and DNA, known as the cleavable complex.[2][7] SN-38 intercalates into the DNA at the site of the Top1-mediated single-strand break and forms a ternary complex with both the enzyme and the DNA.[2][3] This binding prevents the re-ligation of the DNA strand, effectively trapping the enzyme on the DNA.[4]

The collision of the advancing DNA replication fork with this stabilized ternary complex leads to the conversion of the reversible single-strand break into an irreversible and highly cytotoxic double-strand DNA break.[2][4][8] These double-strand breaks are lethal lesions that trigger a cascade of cellular responses, ultimately leading to cell death.[2][9]

Caption: Mechanism of SN-38 action in inducing cytotoxic DNA damage.

Cellular Consequences of SN-38-Mediated Topoisomerase I Inhibition

The formation of SN-38-induced double-strand breaks triggers a robust DNA damage response (DDR), leading to cell cycle arrest and, ultimately, apoptosis.

DNA Damage Response and Cell Cycle Arrest

The presence of double-strand breaks activates sensor proteins such as ATM (Ataxia Telangiectasia Mutated), which in turn phosphorylates and activates downstream checkpoint kinases like Chk1 and Chk2.[2] This signaling cascade leads to the activation of the tumor suppressor protein p53.[2][10] Activated p53 can induce the expression of p21, a cyclin-dependent kinase inhibitor that mediates cell cycle arrest, primarily in the S and G2/M phases.[2][11][12] This arrest provides the cell with an opportunity to repair the DNA damage. However, if the damage is too extensive, the apoptotic pathway is initiated.

Caption: DNA damage response pathway initiated by SN-38.

Apoptosis

SN-38-induced apoptosis is a key mechanism of its anti-cancer activity. The apoptotic cascade can be initiated through the p53 pathway, which can transcriptionally activate pro-apoptotic proteins.[10][13] Furthermore, the sustained cell cycle arrest and irreparable DNA damage can trigger the intrinsic apoptotic pathway, characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-3 and cleavage of PARP (Poly (ADP-ribose) polymerase).[12]

Quantitative Data on SN-38 Cytotoxicity

The cytotoxic potency of SN-38, as measured by the half-maximal inhibitory concentration (IC50), varies across different cancer cell lines. This variability can be attributed to factors such as the expression levels of Top1, the activity of drug efflux pumps, and the proficiency of DNA repair pathways.

| Cell Line | Cancer Type | SN-38 IC50 (µM) | Reference(s) |

| LoVo | Colon Cancer | 0.02 | [1] |

| HCT116 | Colon Cancer | 0.04 - 0.05 | [1][14][15] |

| HT-29 | Colon Cancer | 0.08 - 0.13 | [1][14][15] |

| SW620 | Colon Cancer | 0.02 | [14][15] |

| C-26 | Colon Cancer (Murine) | 0.886 | [14] |

| SKOV-3 | Ovarian Cancer | 0.032 (µg/mL) | [14] |

| MCF-7 | Breast Cancer | 0.27 (µg/mL) | [14] |

| BCap37 | Breast Cancer | 0.30 (µg/mL) | [14] |

| KB | Cervical Cancer | 1.61 (µg/mL) | [14] |

| U87MG | Glioblastoma | 8.44 | [16] |

| HepG2 | Hepatocellular Carcinoma | ~8.54 | [16] |

| A549 | Lung Cancer | ~0.1 | [12] |

| KU-MT | Testicular Carcinoma | Potent inhibition at >0.03 | [13] |

| OCUM-2M | Gastric Cancer | 0.0064 | [17] |

| OCUM-8 | Gastric Cancer | 0.0026 | [17] |

Note: IC50 values can vary depending on experimental conditions such as exposure time and the specific assay used. The data presented here is for comparative purposes.

Experimental Protocols

Topoisomerase I DNA Relaxation Assay

This assay directly measures the inhibitory effect of SN-38 on the catalytic activity of Topoisomerase I.

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor like SN-38, this relaxation is inhibited. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose (B213101) gel electrophoresis.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 10x Topoisomerase I reaction buffer, supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of SN-38 or a vehicle control.

-

Enzyme Addition: Add purified human Topoisomerase I to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.

-

Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. The inhibition of Top1 activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.[18][19]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.[16][20]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.[16]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[14][16]

-

Compound Treatment: Treat the cells with a range of concentrations of SN-38 and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[16][21]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[16]

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at approximately 570 nm.[16]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value by plotting cell viability against drug concentration.[14]

Caption: A typical workflow for an MTT-based cytotoxicity assay.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are stained with a fluorescent dye, such as propidium (B1200493) iodide (PI), which intercalates into the DNA. The amount of fluorescence is proportional to the DNA content of the cells. A flow cytometer measures the fluorescence of individual cells, allowing for the quantification of cells in each phase of the cell cycle.

Protocol:

-

Cell Treatment: Treat cells with SN-38 or a vehicle control for a specified time.

-

Harvest and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.[12][22]

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[12][22]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: The resulting data is displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be determined. SN-38 treatment typically leads to an accumulation of cells in the S and G2/M phases.[5][11][12]

Conclusion

SN-38 is a highly effective topoisomerase I inhibitor with a well-defined mechanism of action. Its ability to stabilize the Top1-DNA cleavable complex, leading to the formation of lethal double-strand breaks, underpins its potent anti-cancer activity. The subsequent induction of the DNA damage response, cell cycle arrest, and apoptosis are key cellular events that contribute to its cytotoxicity. A thorough understanding of these molecular and cellular processes, coupled with robust experimental methodologies, is crucial for the continued development and optimization of topoisomerase I-targeting therapies in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]

- 3. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]

- 4. What is the mechanism of Irinotecan? [synapse.patsnap.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. benchchem.com [benchchem.com]

- 8. Topoisomerase-I inhibitor SN-38 can induce DNA damage and chromosomal aberrations independent from DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. Inhibition of Akt signaling by SN-38 induces apoptosis in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer effect of SN-38 on colon cancer cell lines with different metastatic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SN-38 induces cell cycle arrest and apoptosis in human testicular cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. selleckchem.com [selleckchem.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Antitumor Mechanism of Hydroxycamptothecin via the Metabolic Perturbation of Ribonucleotide and Deoxyribonucleotide in Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

In-Depth Technical Guide: Solubility of SN-38-CO-Dmeda TFA in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of SN-38-CO-Dmeda TFA in dimethyl sulfoxide (B87167) (DMSO), a critical parameter for its use in research and development, particularly in the context of antibody-drug conjugates (ADCs). This document includes quantitative solubility data, a detailed experimental protocol for solubility determination, and a workflow for the preparation of a stock solution.

Introduction to this compound

SN-38 is a potent topoisomerase I inhibitor and the active metabolite of the chemotherapy drug irinotecan.[1][2] It exhibits significantly higher cytotoxic activity than its parent drug, making it a compound of great interest in oncology. However, the clinical application of SN-38 is hampered by its poor solubility in aqueous solutions.[3][4]

To overcome this limitation and facilitate its use as a payload in ADCs, SN-38 is often chemically modified. This compound is an intermediate product used in the synthesis of such ADCs, for instance, in the preparation of the antibody-conjugated drug LND1035.[5][6][7] Understanding its solubility in a non-aqueous solvent like DMSO is crucial for its handling, formulation, and the development of conjugation protocols. The trifluoroacetic acid (TFA) salt form can influence the physicochemical properties of the molecule.

Quantitative Solubility Data